molecular formula C7H14O3 B12924609 1,2-Propanediol, 3-(3-methyl-1-propenyl)oxy- CAS No. 63991-93-5

1,2-Propanediol, 3-(3-methyl-1-propenyl)oxy-

Cat. No.: B12924609
CAS No.: 63991-93-5
M. Wt: 146.18 g/mol
InChI Key: WVRYFQNFOFQUFV-ONEGZZNKSA-N
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Description

3-(But-1-en-1-yloxy)propane-1,2-diol is an organic compound that belongs to the class of diols It features a butenyl group attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-1-en-1-yloxy)propane-1,2-diol typically involves the reaction of but-1-en-1-ol with propane-1,2-diol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of 3-(But-1-en-1-yloxy)propane-1,2-diol may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize the reaction conditions to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(But-1-en-1-yloxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The butenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(But-1-en-1-yloxy)propane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(But-1-en-1-yloxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions or participate in chemical processes that alter its structure and function. The exact mechanism depends on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Naphthalen-1-yloxy)propane-1,2-diol: Similar in structure but with a naphthalenyl group instead of a butenyl group.

    Propane-1,2-diol: Lacks the butenyl group, making it less reactive in certain chemical reactions.

Uniqueness

3-(But-1-en-1-yloxy)propane-1,2-diol is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.

Properties

CAS No.

63991-93-5

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-[(E)-but-1-enoxy]propane-1,2-diol

InChI

InChI=1S/C7H14O3/c1-2-3-4-10-6-7(9)5-8/h3-4,7-9H,2,5-6H2,1H3/b4-3+

InChI Key

WVRYFQNFOFQUFV-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/OCC(CO)O

Canonical SMILES

CCC=COCC(CO)O

Origin of Product

United States

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